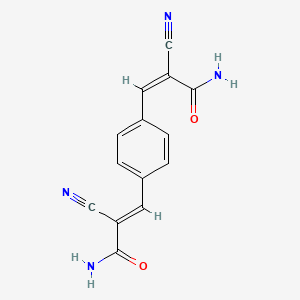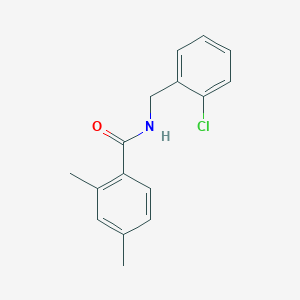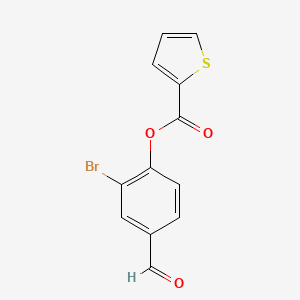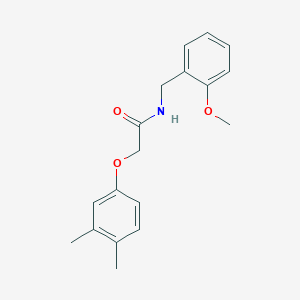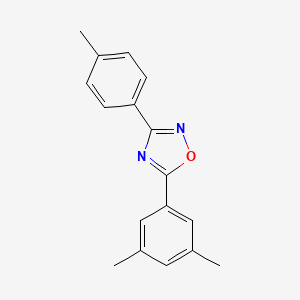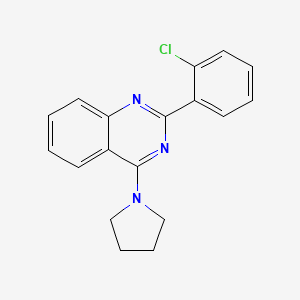![molecular formula C22H12N4O B5837008 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE](/img/structure/B5837008.png)
2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is a complex organic compound that features a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their significant biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the reaction of 2,3-dichloroquinoxaline with thiourea to form quinoxaline-2,3-dithione . The phenoxy group can be introduced using aryne chemistry, where aryne intermediates react with quinoxaline derivatives to form the desired phenoxy-quinoxaline compounds . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs, utilizing green chemistry principles whenever possible .
Analyse Chemischer Reaktionen
2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and mild bases or acids to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Wirkmechanismus
The mechanism by which 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE exerts its effects involves interactions with various molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-CYANO-3-[3-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE include other quinoxaline derivatives such as quinazoline and cinnoline . These compounds share the nitrogen-containing heterocyclic structure but differ in their specific substituents and overall molecular architecture. The unique combination of the cyano and phenoxy groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
3-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N4O/c23-12-16-6-4-10-22(18(16)13-24)27-17-7-3-5-15(11-17)21-14-25-19-8-1-2-9-20(19)26-21/h1-11,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWKRFACEQDQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=CC=CC(=C4C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-1-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINE](/img/structure/B5836925.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)
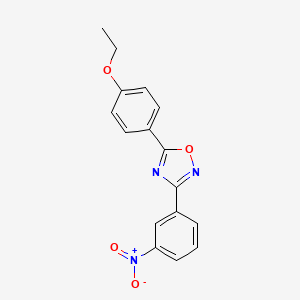
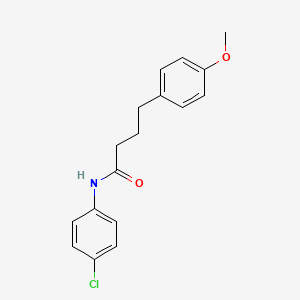
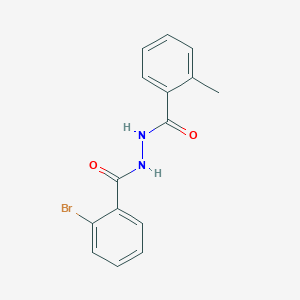
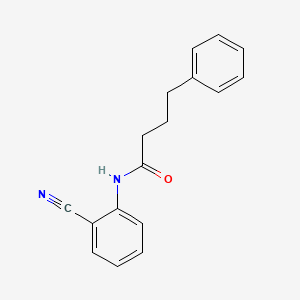
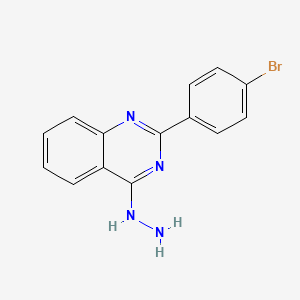
![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)
